molecular formula C20H20O6 B3029239 Cudraflavanone B CAS No. 597542-74-0

Cudraflavanone B

Numéro de catalogue B3029239
Numéro CAS: 597542-74-0
Poids moléculaire: 356.4 g/mol
Clé InChI: QMYILUYFNCCEPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cudraflavanone B is a prenylated flavonoid that is isolated from Cudrania tricuspidata . It has been studied for its anti-inflammatory and anti-neuroinflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 and BV2 cells .


Synthesis Analysis

Cudraflavanone B is isolated from the root bark of Cudrania tricuspidata . The inhibitory effects of cudraflavanone B were related to the downregulation of inducible nitric oxide synthase and cyclooxygenase-2 .


Molecular Structure Analysis

The structure of cudraflavanone B was determined by analyzing various spectroscopic data, including mass spectroscopy and nuclear magnetic resonance .


Chemical Reactions Analysis

In the initial study of the anti-inflammatory effects of cudraflavanone B, the production of nitric oxide and prostaglandin E2 was attenuated in LPS-stimulated RAW264.7 and BV2 cells . These inhibitory effects were related to the downregulation of inducible nitric oxide synthase and cyclooxygenase-2 .

Mécanisme D'action

Target of Action

Cudraflavanone B, a prenylated flavonoid isolated from Cudrania tricuspidata, primarily targets macrophages and microglia . These cells are key players in the immune system and can be continuously activated in response to lipopolysaccharide (LPS), resulting in the overproduction of various pro-inflammatory mediators .

Mode of Action

Cudraflavanone B interacts with its targets by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of nitric oxide and prostaglandin E2, respectively, which are key mediators of inflammation .

Biochemical Pathways

Cudraflavanone B affects two major signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the extracellular signal-regulated kinase mitogen-activated protein kinase (ERK MAPK) pathway . By attenuating these pathways, Cudraflavanone B suppresses the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-α .

Result of Action

The result of Cudraflavanone B’s action is a significant reduction in the production of pro-inflammatory mediators and cytokines in LPS-stimulated cells . This leads to an overall anti-inflammatory and anti-neuroinflammatory effect, demonstrating its potential in the treatment of neuroinflammatory conditions .

Action Environment

The action of Cudraflavanone B is influenced by the presence of LPS, which induces an inflammatory response in the target cells . .

Propriétés

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-8,17,21-23,25H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYILUYFNCCEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cudraflavanone B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cudraflavanone B
Reactant of Route 2
Cudraflavanone B
Reactant of Route 3
Cudraflavanone B
Reactant of Route 4
Cudraflavanone B
Reactant of Route 5
Cudraflavanone B
Reactant of Route 6
Cudraflavanone B

Q & A

Q1: What are the anti-inflammatory effects of Cudraflavanone B and how does it work at the molecular level?

A1: Cudraflavanone B, a prenylated flavanone found in the root bark of Cudrania tricuspidata, exhibits potent anti-inflammatory activity. Research has shown that it can alleviate lipopolysaccharide (LPS)-induced inflammatory responses in both RAW264.7 macrophages and BV2 microglia [, ]. This effect is attributed to its ability to downregulate the NF-κB and ERK MAPK signaling pathways, key regulators of inflammation. Specifically, Cudraflavanone B inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory mediators [, ]. Furthermore, it also inhibits the phosphorylation of ERK1/2, another critical component of the inflammatory cascade [, ].

Q2: Does Cudraflavanone B exhibit any antifungal activity?

A2: Yes, Cudraflavanone B, isolated from the roots of Cudrania cochinchinensis, has demonstrated antifungal activity against various fungal species, including Cryptococcus neoformans, Aspergillus fumigatus, and A. nidulans []. While its mechanism of action against these fungi is not fully elucidated, its antifungal properties highlight its potential as a lead compound for developing novel antifungal agents.

Q3: Are there any structural analogs of Cudraflavanone B that show similar biological activity?

A3: Research suggests that the presence of specific structural features in Cudraflavanone B contributes to its biological activity. For instance, the prenyl group at the C-6 position appears to be crucial for its anti-inflammatory effects. Studies using other compounds from Cudrania tricuspidata have shown that those with prenyl groups, such as Steppogenin and Cudraflavone C, also exhibit strong anti-inflammatory effects []. This suggests that the prenyl group may play a role in target binding or enhance the molecule's ability to interact with cell membranes. Further studies exploring structure-activity relationships are needed to confirm the importance of specific structural features for Cudraflavanone B's biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.